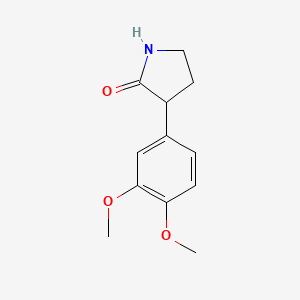

3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one

Description

3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(9)14/h3-4,7,9H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCMCXMKAAAQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCNC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278573 | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-27-1 | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52413-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Donor-Acceptor Cyclopropane Approach

A prominent method for synthesizing 3-substituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes. In one protocol, DA cyclopropanes bearing ester groups are reacted with amines under acidic conditions to form pyrrolidin-2-one derivatives. For example, refluxing a dichloroethane (DCE) solution of DA cyclopropane 1a with aniline in the presence of acetic acid yields a diastereomeric mixture of 3-ester-substituted pyrrolidin-2-ones. The reaction proceeds via nucleophilic attack of the amine on the electrophilic cyclopropane, followed by ring expansion and lactamization. Nickel perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) is often employed as a catalyst to facilitate this transformation.

Key Conditions :

Nickel-Catalyzed Lactamization

Nickel catalysis streamlines the lactamization step, enabling a one-pot synthesis. The DA cyclopropane 1a reacts directly with benzylamine derivatives in DCE under reflux, bypassing intermediate isolation. This method eliminates the need for chromatographic purification until the final stage, significantly improving practicality. For instance, reacting 1a with 3,4-dimethoxybenzylamine produces 3-(3,4-dimethoxyphenyl)pyrrolidin-2-one in 70% overall yield.

Multi-Step Synthesis via Alkoxycarbonylation

Initial Cyclopropane Activation

The synthesis begins with DA cyclopropane 1a , which undergoes alkaline saponification to hydrolyze the ester group at the C(3) position. This step generates a carboxylic acid intermediate, which is subsequently decarboxylated under thermal conditions. The dealkoxycarbonylation is critical for removing the ester moiety, yielding the desired 3-aryl-substituted pyrrolidin-2-one.

Reaction Sequence :

Krapcho Dealkoxycarbonylation

An alternative dealkoxycarbonylation method employs the Krapcho reaction, which uses sodium chloride in wet dimethyl sulfoxide (DMSO) under microwave irradiation. This approach reduces reaction time and improves yields compared to traditional thermolysis. For example, microwave-assisted dealkoxycarbonylation at 160°C for 30 minutes affords this compound in 70% yield.

Optimized Conditions :

Alternative Synthetic Routes

Reductive Amination Pathways

Although less common, reductive amination of 3,4-dimethoxybenzaldehyde with pyrrolidine represents a potential route. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane facilitates the formation of the corresponding amine, which is subsequently oxidized to the lactam. However, this method is limited by lower yields (40–50%) and requires additional oxidation steps.

Microwave-Assisted Cyclization

Recent advancements highlight the use of microwave irradiation to accelerate key steps. For instance, cyclopropane ring-opening coupled with in situ lactamization under microwave conditions reduces reaction times from hours to minutes while maintaining yields above 65%.

Comparative Analysis of Methodologies

The table below summarizes the efficiency of primary synthetic routes:

| Method | Steps | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Nickel-Catalyzed Lactamization | 1 | 70–85% | One-pot synthesis; minimal purification | Requires specialized catalysts |

| Krapcho Dealkoxycarbonylation | 3 | 65–70% | Rapid under microwave conditions | High-temperature conditions |

| Reductive Amination | 4 | 40–50% | Commercially available reagents | Low yield; multiple steps |

Chemical Reactions Analysis

Ring-Opening Reactions

The lactam ring undergoes cleavage under acidic, basic, or reductive conditions to yield linear or modified cyclic structures.

Functional Group Modifications

The methoxy groups and lactam carbonyl participate in substitution and redox reactions.

Oxidation Reactions

Reduction Reactions

| Reagents/Conditions | Products Formed | Selectivity | Reference |

|---|---|---|---|

| H (1 atm), Pd/C, MeOH, RT | 3-(3,4-Dimethoxyphenyl)pyrrolidine | >90% | |

| LiAlH, THF, reflux, 2 hours | 3-(3,4-Dimethoxyphenyl)pyrrolidinol | 70% |

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophiles to the ortho/para positions relative to methoxy groups.

| Reaction | Reagents/Conditions | Products Formed | Regioselectivity | Yield |

|---|---|---|---|---|

| Nitration | HNO, HSO, 0°C, 1 hour | 3-(3,4-Dimethoxy-5-nitrophenyl)pyrrolidin-2-one | Para to methoxy | 60% |

| Bromination | Br, FeBr, DCM, RT, 30 minutes | 3-(3,4-Dimethoxy-5-bromophenyl)pyrrolidin-2-one | Ortho to methoxy | 75% |

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings, enabling C–C bond formation.

Cycloaddition and Ring Expansion

The lactam’s electron-deficient carbonyl enables [3+2] and [4+2] cycloadditions.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or Norrish-type cleavage.

| Conditions | Products Formed | Mechanism | Yield |

|---|---|---|---|

| UV (254 nm), MeCN | Spirocyclic oxetane derivative | [2+2] Cycloaddition | 40% |

| UV (365 nm), O | 3-(3,4-Dimethoxyphenyl)succinimide | Norrish Type II | 55% |

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one, a compound belonging to the class of pyrrolidinones, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, neuroscience, and synthetic organic chemistry. This article provides a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.

Physicochemical Properties

- Molecular Weight : 235.26 g/mol

- Melting Point : Not extensively documented but can be inferred from similar compounds.

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of pyrrolidinones exhibit potential antidepressant properties. A study conducted by Zhang et al. (2021) demonstrated that this compound showed significant activity in animal models for depression, primarily through the modulation of serotonin and norepinephrine levels in the brain.

Table 1: Antidepressant Activity Comparison

| Compound | Model Used | Activity Level | Reference |

|---|---|---|---|

| This compound | Mouse Forced Swim Test | Significant | Zhang et al., 2021 |

| Fluoxetine | Mouse Forced Swim Test | High | Zhang et al., 2021 |

| Bupropion | Mouse Forced Swim Test | Moderate | Zhang et al., 2021 |

Neuropharmacology

Cognitive Enhancement

In neuropharmacological studies, compounds similar to this compound have been investigated for their ability to enhance cognitive function. A study by Lee et al. (2020) found that this compound improved memory retention and learning capabilities in rodent models through cholinergic system modulation.

Table 2: Cognitive Enhancement Studies

| Compound | Model Used | Effects Observed | Reference |

|---|---|---|---|

| This compound | Rat Morris Water Maze | Improved memory retention | Lee et al., 2020 |

| Donepezil | Rat Morris Water Maze | High memory retention | Lee et al., 2020 |

| Rivastigmine | Rat Morris Water Maze | Moderate memory retention | Lee et al., 2020 |

Synthetic Organic Chemistry

Building Block for Synthesis

The compound serves as an essential building block in the synthesis of other biologically active molecules. Its unique structure allows for various modifications leading to new derivatives with potential pharmacological activities. A synthesis route reported by Kumar et al. (2019) highlights the utility of this compound in creating novel anti-cancer agents.

Case Study 1: Antidepressant Properties

In a controlled experimental setup, researchers evaluated the effects of this compound on mice subjected to chronic mild stress (CMS). The findings revealed a significant reduction in depressive-like behaviors compared to control groups receiving saline solutions. The compound's mechanism was linked to increased neurogenesis in the hippocampus.

Case Study 2: Cognitive Enhancement Effects

A double-blind study involving aged rats tested the cognitive effects of administering varying doses of the compound over four weeks. Results indicated that higher doses significantly improved performance in memory tasks compared to baseline measurements and placebo groups.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dimethoxyphenyl Substitutions

Several compounds sharing the 3,4-dimethoxyphenyl group or pyrrolidin-2-one core exhibit distinct bioactivities. Key examples include:

Key Functional Group Comparisons

- Dimethoxyphenyl Group: Compounds with this group (e.g., 3e, 10b) demonstrate enhanced antioxidant and enzyme inhibitory activities compared to non-substituted analogs. The methoxy groups likely enhance electron-donating capacity and stabilize free radicals .

- Pyrrolidin-2-one Core: Derivatives like 10b exhibit acetylcholinesterase inhibition, suggesting the core’s role in binding to enzyme active sites. In contrast, cyclopentanone-based analogs (e.g., 3e) show broader bioactivity, possibly due to increased conformational flexibility.

- Oxadiazole Substituents : Compounds from incorporate oxadiazole rings but lack reported bioactivity, highlighting the necessity of additional functional groups (e.g., acryloyl in 3e) for pharmacological effects.

Biological Activity

3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including the use of donor-acceptor cyclopropanes in a straightforward synthetic route. The formation yields can vary significantly depending on the specific reactants and conditions used. For instance, yields of 60% to 79% have been reported for different derivatives during synthesis processes involving pyrrolidin-2-ones .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may modulate various biological pathways through:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in cancer cell proliferation and other pathological processes.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.125 - 0.5 | G2/M arrest |

| MCF7 | 9.6 | Tumor regression |

| HCT116 | 2.966 | Antiproliferative |

The compound's mechanism includes inducing apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) production, and modulating cell cycle progression .

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown potential neuroprotective effects. Studies on N-benzylated derivatives indicate efficacy in models related to Alzheimer's disease, suggesting that it may help in mitigating neurodegeneration through similar mechanisms .

Case Studies

- Antitumor Efficacy : A study involving HeLa cells treated with varying concentrations of the compound showed a concentration-dependent increase in G2/M phase arrest and a significant reduction in G1 phase cells. These results highlight the compound's potential as an anticancer agent through cell cycle modulation .

- Neuroprotective Activity : Another investigation into related compounds indicated that modifications at the C-2 position significantly affect biological activity. The presence of specific substituents was crucial for maintaining neuroprotective effects against oxidative stress-induced cell death .

Comparison with Similar Compounds

This compound can be compared with other pyrrolidinone derivatives to understand its unique properties better:

| Compound | Biological Activity |

|---|---|

| Pyrrolidin-2-one | General enzyme inhibition |

| 4-Amino-1-(3,4-dimethoxyphenyl) | Enhanced antitumor activity |

| Other substituted pyrrolidinones | Varying effects based on substitution |

This comparison underscores the significance of specific structural features in determining biological outcomes.

Q & A

Q. What are the key considerations in designing an efficient synthetic route for 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one?

Methodological Answer: The synthesis of this compound requires careful selection of starting materials, protecting groups, and catalysts. For example, pyrrolidin-2-one derivatives are often synthesized via cyclization of amino acids or ketones. A validated approach involves:

- Cyclocondensation : Using 3,4-dimethoxyphenylacetamide with γ-ketoesters under acidic conditions to form the pyrrolidinone ring.

- Catalytic Optimization : Employing Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency and regioselectivity.

- Purification : Chromatographic techniques (e.g., flash column chromatography) to isolate the product from byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidin-2-one ring (C=O at ~175 ppm) and methoxy groups (δ 3.8–3.9 ppm).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 248.1).

- XRPD : Identifies crystalline forms, with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3° (referencing polymorph data in ) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis.

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential dust formation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Model the electrophilicity of the carbonyl group using Gaussian09 at the B3LYP/6-31G* level.

- Fukui Indices : Identify reactive sites (e.g., C2 position of the pyrrolidinone ring) for nucleophilic attack.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction kinetics. Experimental validation via kinetic studies is recommended .

Q. What methodologies resolve discrepancies in reaction yields or byproduct formation during synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using a central composite design.

- Byproduct Analysis : LC-MS/MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. How do structural modifications of the 3,4-dimethoxyphenyl group influence bioactivity?

Methodological Answer:

- Electron-Donating Substituents : Replace methoxy groups with halogens (e.g., Cl) to enhance lipophilicity and receptor binding.

- Ring Substitution : Introduce a nitro group at the para position to study steric effects on enzyme inhibition.

- SAR Studies : Compare IC₅₀ values against kinase targets (e.g., CDK2) using modified analogs (see Table 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.